molecular formula C17H14ClN3O2S B1681312 Tiazuril CAS No. 35319-70-1

Tiazuril

Cat. No.: B1681312
CAS No.: 35319-70-1
M. Wt: 359.8 g/mol
InChI Key: YLEMUUWGEWKCGK-UHFFFAOYSA-N
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Description

Tiazuril (CAS number: 35319-70-1) is a chemical compound with the following properties:

    Chemical Formula: CHClNOS

    Molecular Weight: 359.83 g/mol

    Density: 1.39±0.1 g/cm³ (predicted)

Preparation Methods

Tiazuril can be synthesized through various routes, but one common synthetic method involves the following steps:

    Starting Material: Begin with 2,4-dimethylphenyl isothiocyanate.

    Reaction: React the starting material with p-chlorophenylamine to form the desired compound.

    Industrial Production: this compound is industrially produced using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Tiazuril undergoes several types of reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions are possible, leading to different derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.

    Major Products: The primary products include derivatives of this compound with modified functional groups.

Scientific Research Applications

Tiazuril finds applications in various fields:

    Veterinary Medicine: this compound is used to treat coccidiosis in animals, especially poultry and livestock.

    Pharmacology: Research explores its potential as an antiprotozoal agent.

    Chemical Biology: Scientists study its mode of action and interactions with biological systems.

Mechanism of Action

The exact mechanism of Tiazuril’s action involves inhibiting certain enzymes critical for the survival of coccidian parasites. It disrupts their life cycle, preventing their proliferation.

Comparison with Similar Compounds

Tiazuril stands out due to its specific mode of action and efficacy against coccidia. Similar compounds include toltrazuril and diclazuril.

Remember that this compound plays a crucial role in veterinary medicine and continues to be an area of active research

Properties

CAS No.

35319-70-1

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H14ClN3O2S/c1-10-7-13(21-17(23)20-15(22)9-19-21)8-11(2)16(10)24-14-5-3-12(18)4-6-14/h3-9H,1-2H3,(H,20,22,23)

InChI Key

YLEMUUWGEWKCGK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1SC2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3

Canonical SMILES

CC1=CC(=CC(=C1SC2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3

Appearance

Solid powder

melting_point

132 - 135 °C

Key on ui other cas no.

35319-70-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tiazuril

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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